molecular formula C6H12ClNO B2628889 (1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride CAS No. 2445749-75-5

(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride

Cat. No. B2628889
CAS RN: 2445749-75-5
M. Wt: 149.62
InChI Key: ZPZBEJCCUMNERV-RIHPBJNCSA-N
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Description

“(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride” is a chemical compound with the CAS Number: 2307778-78-3 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is “(1S,6R)-2-azabicyclo[4.2.0]octane hydrochloride” and its InChI Code is "1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1" .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 147.65 .

Scientific Research Applications

Stereochemistry and Functional Group Control

Olivanic Acid Analogues and Stereochemistry The study by Bateson et al. (1992) focuses on the stereochemistry of olivanic acid analogues, specifically 7-heteroatom-substituted 7-acetyl-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexanes. Their research reveals the influence of functional groups on the stereoselectivity of reduction products, utilizing borohydride reagents. The structural configurations were confirmed through X-ray crystallography, underscoring the significance of functional group interactions in dictating stereochemical outcomes (Bateson et al., 1992).

Synthesis and Structural Analysis

Diastereoselective Synthesis from Chiral α-Hydroxyaldehyde Derivatives Mahía et al. (2017) demonstrated a highly diastereoselective synthesis of 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives using the aza-Prins cyclization. This method presents a novel route for the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, showcasing the potential of chiral precursors in constructing complex bicyclic systems (Mahía et al., 2017).

Chiral 2,6-Bridged Morpholine System The research by Kilonda et al. (1995) explored the synthesis of a chiral 2,6-bridged morpholine system, specifically trans-6,7-diol derivatives of 8-oxa-3-azabicyclo[3.2.1]octane. This work elucidates a multi-step synthetic pathway and highlights the significance of key rearrangement steps in constructing complex chiral structures (Kilonda et al., 1995).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name

(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-4-5-3-7-6(1)5;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBEJCCUMNERV-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2[C@@H]1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride

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